5-Butyl-1H-benzo[d][1,2,3]triazole
CAS No.: 3663-24-9
Cat. No.: VC5476316
Molecular Formula: C10H13N3
Molecular Weight: 175.235
* For research use only. Not for human or veterinary use.
![5-Butyl-1H-benzo[d][1,2,3]triazole - 3663-24-9](/images/structure/VC5476316.png)
Specification
CAS No. | 3663-24-9 |
---|---|
Molecular Formula | C10H13N3 |
Molecular Weight | 175.235 |
IUPAC Name | 5-butyl-2H-benzotriazole |
Standard InChI | InChI=1S/C10H13N3/c1-2-3-4-8-5-6-9-10(7-8)12-13-11-9/h5-7H,2-4H2,1H3,(H,11,12,13) |
Standard InChI Key | ZCFMGIGLXOKMJC-UHFFFAOYSA-N |
SMILES | CCCCC1=CC2=NNN=C2C=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a benzotriazole core (a benzene ring fused to a 1,2,3-triazole ring) with an n-butyl group (-CHCHCHCH) attached at the fifth position of the benzene ring. This substitution enhances hydrophobicity compared to unsubstituted benzotriazoles, influencing its solubility and interaction with hydrophobic environments .
Physicochemical Properties
Key properties include:
Property | Value |
---|---|
Melting Point | 75°C (ligroine) |
Boiling Point | 202°C at 11 Torr |
Density | 1.136 ± 0.06 g/cm³ |
pKa | 8.58 ± 0.40 |
Storage Conditions | Sealed in dry, room temperature |
The relatively high melting point and moderate boiling point suggest stability under standard conditions, while the pKa indicates weak basicity, typical of benzotriazole derivatives .
Synthetic Methodologies
Copper-Catalyzed Cycloaddition
A prominent route involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. For example, bromo(phosphoryl)ethyne (5) reacts with azides under CuI catalysis in MeOH/HO to yield 4-bromo-1,2,3-triazole derivatives, which can be further functionalized . This method emphasizes regioselectivity, with steric effects dictating product distribution (e.g., 5-bromo-1,2,3-triazole formation when the 4-position is blocked) .
Industrial-Scale Production
Industrial synthesis often employs continuous flow processes for efficiency. One approach reacts o-phenylenediamine with butyl isocyanate, followed by cyclization using sodium nitrite under acidic conditions (0–50°C, 4–12 hours). Catalysts such as acetic acid enhance yield, while optimized protocols prioritize cost and environmental impact.
Functional Applications
Corrosion Inhibition
The compound’s ability to adsorb onto metal surfaces via nitrogen lone pairs makes it effective in preventing corrosion in acidic and alkaline environments. Its butyl group enhances film-forming capacity on ferrous alloys, outperforming methyl-substituted analogs in long-term stability .
Polymer Stabilization
As a UV absorber, it mitigates photodegradation in polymers like polypropylene and polyethylene. The triazole moiety quenches free radicals, while the butyl group improves compatibility with nonpolar matrices, extending material lifespan by 20–30% under accelerated weathering tests.
Reactivity and Derivative Synthesis
Electrophilic Substitution
The electron-rich triazole ring undergoes electrophilic substitution at the 4- and 7-positions. Halogenation with Br/FeCl yields 4-bromo-5-butyl-1H-benzotriazole, a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Oxidation and Reduction
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Oxidation: Treatment with HO/HOAc produces benzoquinone derivatives, useful in redox-active materials.
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Reduction: NaBH in MeOH reduces the triazole to a dihydro derivative, altering electronic properties for optoelectronic applications.
Biological Activity
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